5-Chloro-3-nitropicolinaldehyde
Overview
Description
5-Chloro-3-nitropicolinaldehyde is an organic compound with the molecular formula C6H3ClN2O3. It is a derivative of picolinaldehyde, characterized by the presence of a chlorine atom at the 5-position and a nitro group at the 3-position on the pyridine ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity .
Preparation Methods
The synthesis of 5-Chloro-3-nitropicolinaldehyde typically involves the nitration of 5-chloropicolinaldehyde. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction yields this compound as the primary product .
Industrial production methods for this compound are not extensively documented, but laboratory-scale synthesis methods are well-established. The reaction conditions, such as temperature and concentration of reagents, are optimized to achieve high yields and purity of the product .
Chemical Reactions Analysis
5-Chloro-3-nitropicolinaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
The major products formed from these reactions include 5-amino-3-nitropicolinaldehyde, 5-substituted-3-nitropicolinaldehyde derivatives, and 5-chloro-3-nitropicolinic acid .
Scientific Research Applications
5-Chloro-3-nitropicolinaldehyde is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Derivatives of this compound are explored for their pharmacological potential. The compound’s structural features are modified to enhance its efficacy and reduce toxicity.
Mechanism of Action
The mechanism of action of 5-Chloro-3-nitropicolinaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, altering their function .
Comparison with Similar Compounds
5-Chloro-3-nitropicolinaldehyde can be compared with other similar compounds, such as:
5-Chloro-2-nitropyridine: Similar in structure but lacks the aldehyde group, affecting its reactivity and applications.
3-Nitropicolinaldehyde:
5-Chloro-3-nitrobenzaldehyde: Contains a benzene ring instead of a pyridine ring, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications in various fields .
Properties
IUPAC Name |
5-chloro-3-nitropyridine-2-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O3/c7-4-1-6(9(11)12)5(3-10)8-2-4/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRAYZCNSPVZHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])C=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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